Gnemonoside A

Description

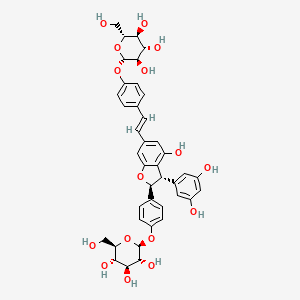

Gnemonoside A is a stilbenoid glycoside primarily isolated from Gnetum gnemon (melinjo), a plant indigenous to Southeast Asia. It belongs to the resveratrol-derived oligomer family, characterized by a 1,2-diaryldihydrobenzofuran skeleton with glycosylation at specific positions . Unlike its aglycone counterparts (e.g., gnetin C), this compound’s glycosylation may influence its bioavailability and bioactivity, making structural and functional comparisons with related compounds critical .

Properties

Molecular Formula |

C40H42O16 |

|---|---|

Molecular Weight |

778.7 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[4-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-4-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-6-yl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C40H42O16/c41-16-28-32(46)34(48)36(50)39(55-28)52-24-7-3-18(4-8-24)1-2-19-11-26(45)31-27(12-19)54-38(30(31)21-13-22(43)15-23(44)14-21)20-5-9-25(10-6-20)53-40-37(51)35(49)33(47)29(17-42)56-40/h1-15,28-30,32-51H,16-17H2/b2-1+/t28-,29-,30+,32-,33-,34+,35+,36-,37-,38-,39-,40-/m1/s1 |

InChI Key |

HJTMMHOPYFZLPA-VVCRPAOZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@@H]([C@H](OC3=C2)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=CC(=C6)O)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Synonyms |

gnemonoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Gnemonoside A shares a core stilbenoid framework with other Gnetum-derived compounds but differs in substituents and glycosylation patterns. Key structural distinctions include:

| Compound | Core Structure | Glycosylation | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| This compound | 1,2-Diaryldihydrobenzofuran | β-D-glucose at C-4 and C-7 | C₃₄H₃₈O₁₆ (approx.)* | Hydroxyl, glycosidic bonds |

| Gnetin C | Resveratrol dimer (dihydrofuran) | None | C₃₂H₂₈O₁₀ | Hydroxyl, double bonds |

| Gnemonoside D | 1,2-Diaryldihydrobenzofuran | β-D-glucose at C-7 | C₃₄H₃₂O₁₁ | Hydroxyl, glycosidic bonds |

| Resveratrol | Monomeric stilbene | None | C₁₄H₁₂O₃ | Hydroxyl, trans-stilbene |

Key Structural Insights :

- The dimeric structure of gnetin C confers greater rigidity and electron delocalization, which may enhance antioxidant activity via single-electron transfer (SET) mechanisms .

Genomic Stability and DNA Repair

- Gnetin C : Significantly reduces DNA double-strand breaks (DSBs) by stabilizing H2AX and suppressing γH2AX foci formation. Prolongs lifespan in Msh2−/− mice by 30% .

- This compound: No observed inhibition of DSBs or H2AX stabilization in the same models, suggesting glycosylation may reduce bioactivity in DNA repair pathways .

Anti-Angiogenic Effects

- Gnetin C and Gnetin L : Potently inhibit endothelial cell proliferation, migration, and tube formation (IC₅₀ < 10 µM). Suppress tumor angiogenesis in vivo by inactivating ERK1/2 .

- This compound: Minimal impact on endothelial cell functions at comparable concentrations, indicating reduced efficacy in angiogenesis-related pathways .

ACE Inhibitory Activity

- This compound and Gnetin C: Both dock into lisinopril-binding sites of ACE with comparable binding affinities (∆G ≈ −9.5 kcal/mol). Ethyl acetate extracts containing these compounds show IC₅₀ values of 9.77 × 10⁻⁸ µg/mL, rivaling synthetic inhibitors .

- Resveratrol : Less effective (IC₅₀ ~10⁻⁶ µg/mL), highlighting the superiority of dimeric and glycosylated derivatives .

Antioxidant Capacity

Pharmacological and Clinical Relevance

- Bioavailability: Glycosylation may reduce intestinal absorption of this compound compared to gnetin C, but enhance stability in circulation .

- Therapeutic Potential: this compound’s ACE inhibitory activity positions it as a candidate for hypertension management, while gnetin C’s dual anti-angiogenic and genomic stability effects make it promising for cancer prevention .

Q & A

Q. What are the primary methodologies for isolating and identifying Gnemonoside A in plant extracts?

this compound is typically isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation . Solvent extraction with ethanol or methanol is common, followed by fractionation using silica gel or reverse-phase columns. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying its stereochemistry, particularly the glycosidic linkage and aglycone structure.

Q. How does this compound modulate cellular pathways related to oxidative stress?

Experimental studies use in vitro models (e.g., RAW 264.7 macrophages or HepG2 cells) to assess antioxidant activity. Key assays include:

Q. What are the standard in vivo models for evaluating this compound’s anti-inflammatory effects?

Murine models (e.g., LPS-induced sepsis in BALB/c mice) are widely used. Parameters include:

- Pro-inflammatory cytokines : ELISA for TNF-α, IL-6, and IL-1β.

- Histopathological analysis : Tissue sections stained with H&E to assess inflammation resolution.

- Dosage : 10–50 mg/kg body weight administered orally or intraperitoneally .

Advanced Research Questions

Q. How do experimental variables (e.g., concentration, exposure time) affect this compound’s induction of H2AX phosphorylation in genomic stability studies?

Key findings from dose-response experiments :

Q. How to resolve contradictions between this compound’s pro-apoptotic effects in cancer cells and its cytoprotective role in normal cells?

- Differential gene expression analysis : RNA-seq or microarray to compare Bax/Bcl-2 ratios and survival pathways (e.g., PI3K/Akt) in cancer vs. normal cell lines.

- Context-dependent mechanisms : Test hypotheses using isogenic cell pairs (e.g., p53 wild-type vs. knockout) to isolate genetic factors .

- Dosage thresholds : Cytoprotection often occurs at lower doses (1–10 μM), while apoptosis dominates at higher doses (>20 μM) .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

- Mixed-effects models : Account for intra-subject variability in repeated measures (e.g., cytokine levels over 72h).

- Survival analysis : Kaplan-Meier curves for in vivo toxicity studies.

- Power analysis : Ensure sample sizes ≥8 per group to detect ≥1.5x fold changes (α=0.05, β=0.2) .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug combination studies?

- CYP inhibition assays : Use human liver microsomes with probe substrates (e.g., CYP3A4 with midazolam).

- LC-MS/MS quantification : Monitor metabolite formation (e.g., 1’-OH midazolam).

- Synergy screening : Check for potentiation of chemotherapeutics (e.g., doxorubicin) via CompuSyn software .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.